Anti-Leishmanial EC50 Comparison: Yukocitrine vs. 5-Hydroxynoracronycine & Controls
In a direct, head-to-head in vitro study, yukocitrine demonstrated an anti-leishmanial EC50 of 29.76 µM. This positions its potency between the structurally similar acridone 5-hydroxynoracronycine (EC50 = 34.84 µM) and the clinical controls artesunate (EC50 = 58.60 µM) and miltefosine (EC50 = 1.27 µM) [1][2]. The data indicates that yukocitrine is a more potent anti-leishmanial agent in vitro than both 5-hydroxynoracronycine and the clinical drug artesunate, though less potent than miltefosine.
| Evidence Dimension | Anti-leishmanial in vitro potency (EC50) |
|---|---|
| Target Compound Data | 29.76 µM |
| Comparator Or Baseline | 5-Hydroxynoracronycine: 34.84 µM; Artesunate: 58.60 µM; Miltefosine: 1.27 µM |
| Quantified Difference | 1.17-fold more potent vs. 5-hydroxynoracronycine; 1.97-fold more potent vs. artesunate |
| Conditions | In vitro assay against Leishmania spp., evaluated alongside 12 other plant-derived compounds. |
Why This Matters
For procurement decisions in anti-leishmanial drug discovery, yukocitrine offers a distinct potency advantage over its closest acridone analog (5-hydroxynoracronycine) and the established drug artesunate, making it the preferred acridone for assays where higher sensitivity is required.
- [1] Astelbauer, F., Obwaller, A., Raninger, A., Brem, B., Greger, H., Duchêne, M., Wernsdorfer, W., & Walochnik, J. (2011). Anti-leishmanial activity of plant-derived acridones, flavaglines, and sulfur-containing amides. Vector-Borne and Zoonotic Diseases, 11(7), 793-798. View Source
- [2] Astelbauer, F. (n.d.). Anti-protozoal activity of plant-derived flavaglines, acridones and sulfur-containing amides. Medical University of Vienna. View Source
